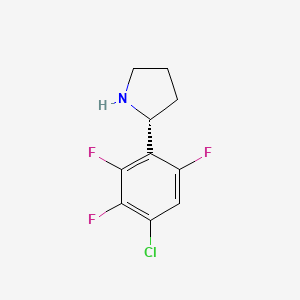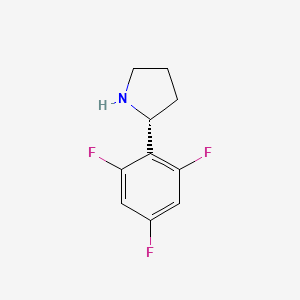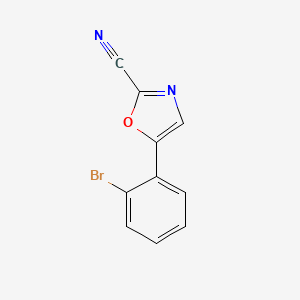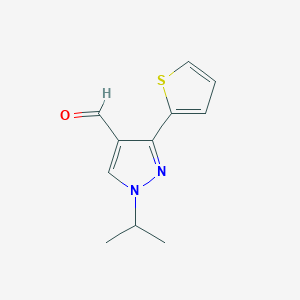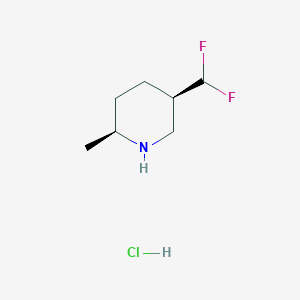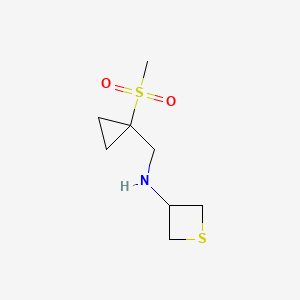
N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a cyclopropyl group attached to a thietan-3-amine moiety, with a methylsulfonyl group providing additional functionalization
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions, using reagents such as methanesulfonyl chloride in the presence of a base.
Formation of the Thietan-3-amine Moiety: The thietan-3-amine structure can be synthesized through ring-closing reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfonyl group can enhance its binding affinity and specificity towards certain targets, while the cyclopropyl and thietan-3-amine moieties contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
Thietan-3-amine: A simpler analog without the cyclopropyl and methylsulfonyl groups.
Cyclopropylamine: Lacks the thietan-3-amine and methylsulfonyl functionalities.
Methylsulfonylcyclopropane: Contains the cyclopropyl and methylsulfonyl groups but lacks the thietan-3-amine moiety.
Uniqueness
N-((1-(Methylsulfonyl)cyclopropyl)methyl)thietan-3-amine is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the cyclopropyl group provides rigidity and stability, while the methylsulfonyl group enhances its reactivity and binding affinity. The thietan-3-amine moiety adds to its versatility as a building block for further chemical modifications.
属性
分子式 |
C8H15NO2S2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC 名称 |
N-[(1-methylsulfonylcyclopropyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c1-13(10,11)8(2-3-8)6-9-7-4-12-5-7/h7,9H,2-6H2,1H3 |
InChI 键 |
HTKUHRZRDSCRPT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1(CC1)CNC2CSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




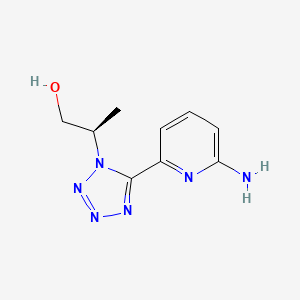
![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13326739.png)

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
![5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13326756.png)
